![molecular formula C17H22F2N2O3S B3806933 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3806933.png)
7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it an interesting target for synthesis and study.
Mechanism of Action
The mechanism of action of 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is still not fully understood. However, it has been reported that this compound acts as a potent inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been shown to modulate the activity of certain neurotransmitters, which may have implications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has significant biochemical and physiological effects. This compound has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of certain neurotransmitters. Additionally, it has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its unique chemical structure, which makes it an interesting target for synthesis and study. Additionally, this compound has shown promising results in the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility, which may make it challenging to work with in certain lab experiments.
Future Directions
There are several future directions for research on 7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. Some of the potential areas of interest include:
- Further studies on the mechanism of action of this compound to gain a better understanding of its potential applications in the development of new drugs.
- Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
- Development of new synthetic methods for the preparation of this compound to improve its yield and solubility.
- Study of the pharmacokinetics and pharmacodynamics of this compound to determine its potential toxicity and side effects.
Conclusion:
7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. However, further studies are needed to gain a better understanding of its mechanism of action and potential applications in other areas of research.
Scientific Research Applications
7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in various fields of research. One of the significant areas of interest is in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
7-[(3,4-difluorophenyl)methyl]-2-ethylsulfonyl-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3S/c1-2-25(23,24)21-9-7-17(12-21)6-3-8-20(16(17)22)11-13-4-5-14(18)15(19)10-13/h4-5,10H,2-3,6-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJKMBPZYAGBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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